2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride
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Description
Sulfonyl fluorides are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to a fluorine atom . They have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis Analysis
Sulfonyl fluorides can be synthesized through various methods. One of the common methods involves a fluoride–chloride exchange from the corresponding sulfonyl chlorides . Another method is direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of sulfonyl fluorides generally consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a fluorine atom . The introduction of the fluorine atom confers significant pi-donation from fluorine to sulfur, as well as strong ionicity between the two atoms .Chemical Reactions Analysis
Sulfonyl fluorides can participate in various chemical reactions. They are often used as electrophiles in selective covalent interactions with context-specific amino acids or proteins for diverse applications . They can also undergo sulfur (VI) fluoride exchange (SuFEx) reactions, a type of click chemistry .Physical and Chemical Properties Analysis
Sulfonyl fluorides are generally stable and resistant to reduction/oxidation chemistry . They react selectively at the sulfur atom . The introduction of the fluorine atom increases the stability of the sulfur(VI) fluoride compared with other sulfur(VI) halides .Mechanism of Action
Target of Action
Sulfonyl fluorides, such as 2-(1-nitrocyclobutyl)ethane-1-sulfonyl fluoride, have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are known to interact with context-specific amino acids or proteins for diverse applications .
Mode of Action
Sulfonyl fluorides, including 2-(1-nitrocyclobutyl)ethane-1-sulfonyl fluoride, are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins . They can react with target proteins directly or via an intermediate . By holding a compatible electrophilicity, sulfonyl fluorides have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues .
Biochemical Pathways
Sulfonyl fluorides are known to interact with active site amino acids, potentially inactivating these enzymes . This suggests that the compound could affect various biochemical pathways depending on the specific proteins it targets.
Result of Action
The molecular and cellular effects of 2-(1-nitrocyclobutyl)ethane-1-sulfonyl fluoride’s action would depend on the specific proteins it targets. Given its ability to interact with active site amino acids, it could potentially inhibit the function of these proteins, leading to various downstream effects .
Action Environment
The stability-reactivity balance of sulfonyl fluorides suggests that they may be relatively stable under various conditions .
Future Directions
The future directions in the field of sulfonyl fluorides involve the development of new synthesis methods and their applications in various fields. The concept of Sulfur (VI) Fluoride Exchange (SuFEx) has received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The development of new fluorosulfonylation reagents and the exploration of their potential applications are areas of ongoing research .
Properties
IUPAC Name |
2-(1-nitrocyclobutyl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO4S/c7-13(11,12)5-4-6(8(9)10)2-1-3-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECLOXSDEFNCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCS(=O)(=O)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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